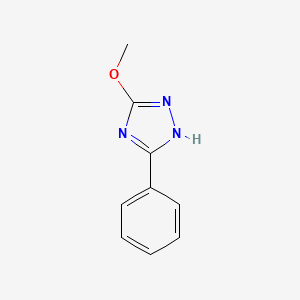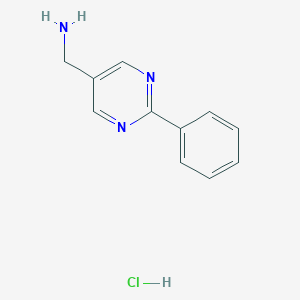
(2-phenylpyrimidin-5-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylpyrimidin-5-yl)methanamine hydrochloride, also known as PPMA HCl, is a chemical compound that is used in a variety of scientific and laboratory experiments. It is an organic compound with a molecular formula of C7H11ClN2 and is a white, crystalline solid. PPMA HCl is a member of the pyrimidine family of compounds and is known for its versatile applications in scientific research.
Aplicaciones Científicas De Investigación
(2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is used in a variety of scientific research applications. It is commonly used in the study of enzyme activity, as it has been found to be a competitive inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. This compound HCl has also been used in the study of membrane proteins, as it has been found to be a potent inhibitor of the sodium-potassium ATPase pump. Additionally, this compound HCl has been used in the study of the effects of drugs on the central nervous system, as it has been found to be a potent inhibitor of the dopamine transporter.
Mecanismo De Acción
The mechanism of action of (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl is not fully understood. However, it is thought to act as a competitive inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. It is also thought to act as an inhibitor of the sodium-potassium ATPase pump, which is responsible for regulating the movement of sodium and potassium ions across cell membranes. Additionally, this compound HCl is thought to act as an inhibitor of the dopamine transporter, which is responsible for transporting dopamine into and out of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound HCl are not fully understood. However, it has been found to be a potent inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase. Additionally, this compound HCl has been found to be a potent inhibitor of the sodium-potassium ATPase pump, which is responsible for regulating the movement of sodium and potassium ions across cell membranes. Furthermore, this compound HCl has been found to be a potent inhibitor of the dopamine transporter, which is responsible for transporting dopamine into and out of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl in laboratory experiments is its versatility. It is a potent inhibitor of several enzymes, such as carbonic anhydrase and xanthine oxidase, and is also a potent inhibitor of the sodium-potassium ATPase pump and the dopamine transporter. Additionally, this compound HCl is relatively easy to synthesize, with yields of up to 90% being reported.
The main limitation of using this compound HCl in laboratory experiments is its toxicity. This compound HCl is toxic and should be handled with care. Additionally, this compound HCl is not very stable and should be stored in a cool, dry place.
Direcciones Futuras
The future directions for (2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl are numerous. One potential direction is to further study its effects on the central nervous system, as it has been found to be a potent inhibitor of the dopamine transporter. Additionally, further research could be conducted on the synthesis of this compound HCl, as there are still many potential methods that have yet to be explored. Finally, further research could be conducted on the biochemical and physiological effects of this compound HCl, as its effects on the body are still not fully understood.
Métodos De Síntesis
(2-phenylpyrimidin-5-yl)methanamine hydrochloride HCl can be synthesized through a variety of methods. One of the most common methods for synthesizing this compound HCl is by reacting 2-chloropyrimidine with an amine, such as methylamine. This reaction yields the desired product, as well as a byproduct of hydrochloric acid. The yield of this reaction is typically high, with yields of up to 90% being reported. Other methods of synthesis include the condensation of pyrimidine and formaldehyde, as well as the reaction of 2-chloropyrimidine with formaldehyde.
Propiedades
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10;/h1-5,7-8H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFSWJMDNCOTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803606-56-5 |
Source


|
| Record name | 5-Pyrimidinemethanamine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
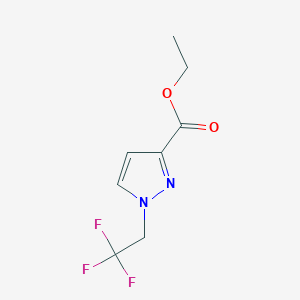
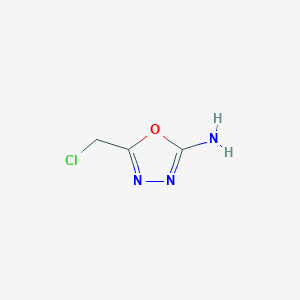
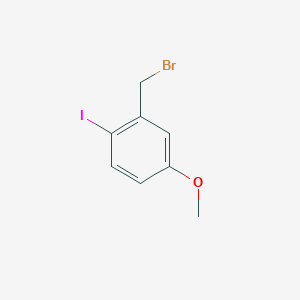


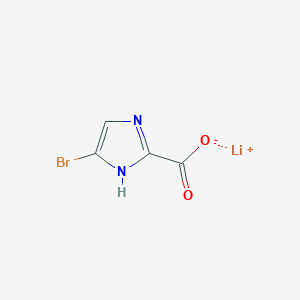
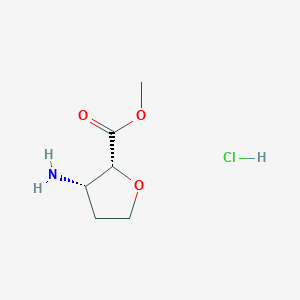
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)

